4-Fluoro-3-methoxy-5-(methylthio)benzoic acid
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Overview
Description
4-Fluoro-3-methoxy-5-(methylthio)benzoic acid is a chemical compound with the CAS Number: 2586126-77-2 . It has a molecular weight of 216.23 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI Code is 1S/C9H9FO3S/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 216.23 .Scientific Research Applications
4-Fluoro-3-methoxy-5-(methylthio)benzoic acid is a versatile reagent that has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other compounds. This compound has also been used in enzyme inhibition studies, and has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This compound has also been used in DNA/RNA synthesis, and has been used to synthesize a variety of nucleic acids. In addition, this compound has been used in studies of protein-protein interactions, and has been used to study the structure and function of proteins.
Mechanism of Action
Target of Action
Similar compounds are known to participate in nucleophilic aromatic substitution reactions .
Mode of Action
The mode of action of 4-Fluoro-3-methoxy-5-(methylthio)benzoic acid involves its interaction with its targets through nucleophilic aromatic substitution . The fluoride substituent enables this type of reaction . The compound’s reactivity is primarily centered on the carboxylic group .
Biochemical Pathways
Similar compounds are known to be involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Advantages and Limitations for Lab Experiments
4-Fluoro-3-methoxy-5-(methylthio)benzoic acid has several advantages and limitations for lab experiments. One of the main advantages of this compound is that it is a relatively inexpensive reagent that is readily available. In addition, this compound can be used in a variety of biological and biochemical applications, including enzyme inhibition, DNA/RNA synthesis, and other studies. However, this compound can also be toxic and should be handled with care. In addition, this compound can be difficult to work with due to its volatility and instability.
Future Directions
There are several potential future directions for 4-Fluoro-3-methoxy-5-(methylthio)benzoic acid. One potential future direction is the development of new synthetic methods for the synthesis of this compound and other fluorinated carboxylic acids. In addition, this compound could be used in the development of new enzyme inhibitors, DNA/RNA synthesis reagents, and other compounds. Furthermore, this compound could be used in the development of new drugs and agrochemicals. Finally, this compound could be used in the development of new protein-protein interaction studies.
Synthesis Methods
4-Fluoro-3-methoxy-5-(methylthio)benzoic acid can be synthesized from commercially available 4-fluoro-3-methoxybenzoic acid (4-Fluoro-3-methoxy-5-(methylthio)benzoic acidA) through a two-step reaction process. In the first step, 4-Fluoro-3-methoxy-5-(methylthio)benzoic acidA is reacted with methylthiourea to form the intermediate 4-fluoro-3-methoxy-5-(methylthio)benzamide (4-Fluoro-3-methoxy-5-(methylthio)benzoic acidAM). In the second step, 4-Fluoro-3-methoxy-5-(methylthio)benzoic acidAM is treated with a strong acid such as hydrochloric acid to form this compound.
properties
IUPAC Name |
4-fluoro-3-methoxy-5-methylsulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3S/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOXKYNFQPEJNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)SC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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